3-methyl-N-(4-sulfamoylphenyl)benzamide
Overview
Description
3-methyl-N-(4-sulfamoylphenyl)benzamide is an organic compound that belongs to the class of sulfonamides and benzamides. This compound is characterized by the presence of a benzamide group attached to a 4-sulfamoylphenyl group, with a methyl group at the 3-position of the benzamide ring. Sulfonamides are well-known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-(4-sulfamoylphenyl)benzamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification .
Mode of Action
This compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cells’ metabolic shift to anaerobic glycolysis . This disruption can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is crucial for tumor cell survival and proliferation under hypoxic conditions . By inhibiting CA IX, this compound disrupts this pathway, potentially leading to decreased tumor growth .
Pharmacokinetics
Sulfonamides, the class of compounds to which this molecule belongs, are generally well-absorbed and widely distributed in the body
Result of Action
The inhibition of CA IX by this compound leads to a disruption in tumor cell metabolism . This disruption can result in decreased cell proliferation and potentially tumor growth . Some derivatives of this compound have shown significant anti-proliferative activity against certain cancer cell lines .
Action Environment
The action of this compound is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX , making these tumors more susceptible to the action of this compound.
Biochemical Analysis
Biochemical Properties
3-methyl-N-(4-sulfamoylphenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase. The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition can affect various physiological processes, including the regulation of pH and ion balance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The sulfonamide group of this compound binds to the zinc ion in the active site of carbonic anhydrase, leading to enzyme inhibition. This inhibition results in decreased conversion of carbon dioxide to bicarbonate, affecting cellular pH and ion balance. Furthermore, the changes in intracellular pH can lead to alterations in gene expression, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to this compound can lead to sustained inhibition of carbonic anhydrase, resulting in prolonged alterations in cellular function. In vitro and in vivo studies have shown that the effects of this compound can persist for several hours to days, depending on the concentration and exposure duration .
Metabolic Pathways
This compound is involved in metabolic pathways related to sulfonamide metabolism. This compound interacts with enzymes such as carbonic anhydrase and other sulfonamide-metabolizing enzymes. The inhibition of these enzymes can affect metabolic flux and metabolite levels, leading to alterations in physiological processes. The metabolic pathways involving this compound are crucial for understanding its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, binding proteins can facilitate the distribution of this compound to different tissues, affecting its localization and accumulation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its effects. For example, the binding of this compound to carbonic anhydrase occurs in the cytoplasm, leading to enzyme inhibition and subsequent cellular effects. The subcellular localization of this compound is critical for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-aminobenzenesulfonamide. The reaction is facilitated by the use of peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
3-methyl-N-(4-sulfamoylphenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(4-sulfamoylphenyl)ethyl benzamide: Similar structure with a chloro and methoxy group.
3-(Methylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide: Contains an additional methylsulfamoyl group.
Uniqueness
3-methyl-N-(4-sulfamoylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position of the benzamide ring and the sulfonamide group at the 4-position of the phenyl ring contribute to its unique reactivity and biological activity.
Properties
IUPAC Name |
3-methyl-N-(4-sulfamoylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10-3-2-4-11(9-10)14(17)16-12-5-7-13(8-6-12)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQJDKTSHFABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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